(E)-3-(3-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SR15006 is a small-molecule compound known for its inhibitory effects on Krüppel-like factor 5 (KLF5), a zinc finger transcription factor involved in various cellular processes, including cell proliferation and differentiation. The compound has shown potential in reducing the growth of colorectal cancer cells by targeting KLF5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR15006 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of SR15006.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods: Industrial production of SR15006 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification and quality control: The compound is purified and subjected to rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: SR15006 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups.
Substitution: Substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
SR15006 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of KLF5 in various chemical reactions and pathways.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating colorectal cancer and other diseases involving KLF5 dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting KLF5.
Mechanism of Action
SR15006 exerts its effects by inhibiting Krüppel-like factor 5 (KLF5). The compound binds to KLF5 and prevents its interaction with DNA, thereby inhibiting the transcription of genes involved in cell proliferation and survival. This leads to reduced cell growth and increased apoptosis in cancer cells. The molecular targets and pathways involved include the MAPK and WNT signaling pathways .
Comparison with Similar Compounds
ML264: Another KLF5 inhibitor with similar effects but less optimized compared to SR15006.
SR18662: A more optimized analogue of SR15006 with improved efficacy in reducing colorectal cancer cell viability.
Comparison: SR15006 is unique in its specific inhibition of KLF5 with an IC50 of 41.6 nM. Compared to ML264, SR15006 has shown better efficacy in reducing the levels of tested cyclins over 72 hours. SR18662, on the other hand, is a more optimized analogue with even greater efficacy in reducing cancer cell viability and inducing apoptosis .
Properties
Molecular Formula |
C16H20ClN3O4S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C16H20ClN3O4S/c1-25(23,24)20-9-7-19(8-10-20)16(22)12-18-15(21)6-5-13-3-2-4-14(17)11-13/h2-6,11H,7-10,12H2,1H3,(H,18,21)/b6-5+ |
InChI Key |
DURMLOBZTVQDGQ-AATRIKPKSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.